In Vivo Cochlear Blood Flow (CBF) Pharmacodynamics: The Only 15-PGDH Inhibitor with Validated Microcirculatory Activity
Compound 2 is the only member of the Wu et al. (2011) series for which in vivo cochlear blood flow (CBF) pharmacodynamics have been established. When administered intravenously to 250 g guinea pigs, Compound 2 elicited CBF increases of 15% at 10 µg and 55% at 20 µg, reaching plateau levels within 40–50 minutes that were sustained for at least 10 minutes [1][2]. By contrast, neither the more potent Compound 3 (IC₅₀ 8 nM) nor Compound 4 (IC₅₀ 19 nM) has any reported CBF data, and TD191 (IC₅₀ 4 nM) has not been evaluated for CBF effects [3]. This unique in vivo validation makes Compound 2 the only procurement-ready 15-PGDH inhibitor suitable for inner-ear or microcirculatory research models.
| Evidence Dimension | In vivo cochlear blood flow (CBF) increase in guinea pigs |
|---|---|
| Target Compound Data | 15% CBF increase at 10 µg i.v.; 55% CBF increase at 20 µg i.v.; onset at 30 min, plateau at 40–50 min, sustained ≥10 min |
| Comparator Or Baseline | Compound 3 (3-Cl analog, IC₅₀ 8 nM): No CBF data reported; Compound 4 (IC₅₀ 19 nM): No CBF data reported; TD191 (IC₅₀ 4 nM): No CBF data reported |
| Quantified Difference | Only compound with CBF data; 55% flow increase at 20 µg dose |
| Conditions | Intravenous bolus administration to 250 g guinea pigs; CBF measured by laser Doppler flowmetry |
Why This Matters
For researchers studying hearing disorders, tinnitus, or sudden sensorineural hearing loss, only Compound 2 provides validated in vivo microcirculatory pharmacology, enabling translational studies inaccessible with comparator compounds.
- [1] Wu Y, Karna S, Choi CH, Tong M, Tai HH, Na DH, Jang CH, Cho H. Synthesis and biological evaluation of novel thiazolidinedione analogues as 15-hydroxyprostaglandin dehydrogenase inhibitors. J Med Chem. 2011 Jul 28;54(14):5260-4. doi: 10.1021/jm200390u. PMID: 21650226. View Source
- [2] Jang CH, Cho YB, Cho H, Choi CH, Tong M, Tai HH. Synthesis and Biological Evaluation of Novel Thiazolidinedione Analogues as 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. Abstract No. 870007, 87th Korean Otolaryngology Society Conference, 2013. View Source
- [3] Piao YL, Wu Y, Seo SY, Lim SC, Cho H. Wound healing effects of new 15-hydroxyprostaglandin dehydrogenase inhibitors. Prostaglandins Leukot Essent Fatty Acids. 2014 Dec;91(6):325-32. doi: 10.1016/j.plefa.2014.09.011. PMID: 25458900. View Source
